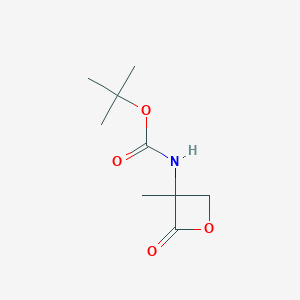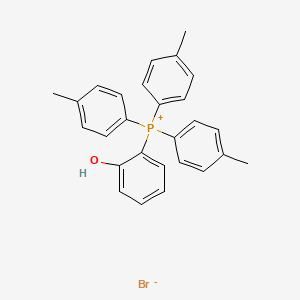
8-(2,2,2-Trifluoroacetamido)octanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is a chemical compound with the molecular formula C10H15ClF3NO2. It is an acyl chloride derivative that contains a trifluoroacetamido group attached to an octanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride typically involves the reaction of octanoyl chloride with 2,2,2-trifluoroacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
8-(2,2,2-Trifluoroacetamido)octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form amides or esters
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include substituted amides, esters, and carboxylic acids .
Scientific Research Applications
8-(2,2,2-Trifluoroacetamido)octanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The trifluoroacetamido group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Octanoyl chloride: A simpler acyl chloride without the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoyl chloride backbone
Uniqueness
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is unique due to the presence of both the trifluoroacetamido group and the octanoyl chloride backbone. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Properties
CAS No. |
847278-41-5 |
|---|---|
Molecular Formula |
C10H15ClF3NO2 |
Molecular Weight |
273.68 g/mol |
IUPAC Name |
8-[(2,2,2-trifluoroacetyl)amino]octanoyl chloride |
InChI |
InChI=1S/C10H15ClF3NO2/c11-8(16)6-4-2-1-3-5-7-15-9(17)10(12,13)14/h1-7H2,(H,15,17) |
InChI Key |
KKKZFOCDPLJCRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)Cl)CCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![3-{4-[2-(4-Methoxyphenoxy)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194668.png)
![Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14194670.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)










